molecular formula C17H13N3O6 B11945007 (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile

(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile

Cat. No.: B11945007
M. Wt: 355.30 g/mol
InChI Key: ZQWQQSLRQAIEGI-KPKJPENVSA-N
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Description

(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile is an organic compound characterized by the presence of nitro and methoxy groups attached to a phenyl ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4-nitrobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: May be used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in binding to the target site, while the nitrile group might be involved in specific interactions with the biological environment.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-methoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile: Similar structure with one less methoxy group.

    (2Z)-2-(4,5-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propenenitrile: Similar structure without the nitro group on the first phenyl ring.

Uniqueness

    Structural Features: The presence of both nitro and methoxy groups on the phenyl ring, along with the nitrile group, makes (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile unique.

    Reactivity: The combination of functional groups provides unique reactivity patterns, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C17H13N3O6

Molecular Weight

355.30 g/mol

IUPAC Name

(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C17H13N3O6/c1-25-16-8-14(15(20(23)24)9-17(16)26-2)12(10-18)7-11-3-5-13(6-4-11)19(21)22/h3-9H,1-2H3/b12-7+

InChI Key

ZQWQQSLRQAIEGI-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)[N+](=O)[O-])OC

Origin of Product

United States

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